Diphenylmethanethiol

Description

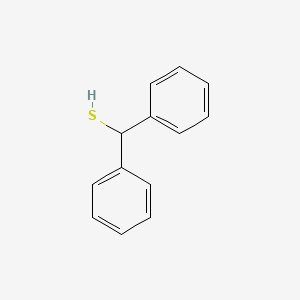

Diphenylmethanethiol (C₁₃H₁₂S) is an organosulfur compound featuring a methanethiol group (-SH) bonded to a diphenylmethane scaffold. The molecule consists of two phenyl rings attached to a central methane group, with one hydrogen replaced by a thiol functional group. This aromatic thiol is likely utilized in organic synthesis, coordination chemistry, and materials science due to its ability to act as a ligand or intermediate. Its synthesis may involve nucleophilic substitution on diphenylmethyl halides or reduction of diphenylmethyl disulfides .

Properties

IUPAC Name |

diphenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKZATPRQQSLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195174 | |

| Record name | Diphenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4237-48-3 | |

| Record name | Diphenylmethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenylmethanethiol, α-phenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethanethiol can be synthesized through several methods. One common method involves the reaction of diphenylmethane with sulfur in the presence of a catalyst. Another method includes the reaction of diphenylmethane with thiourea followed by hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of diphenylmethane with hydrogen sulfide gas in the presence of a catalyst. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diphenylmethanesulfonic acid.

Reduction: It can be reduced to diphenylmethane.

Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Diphenylmethanesulfonic acid.

Reduction: Diphenylmethane.

Substitution: Various substituted diphenylmethane derivatives.

Scientific Research Applications

Diphenylmethanethiol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent.

Industry: It is used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of diphenylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with diphenylmethanethiol, enabling comparative analysis of their properties and applications.

Methanedithiol (CH₄S₂)

- Structure : A simple dithiol with two -SH groups on a methane backbone.

- Properties :

- Molecular Weight : 96.17 g/mol (significantly lighter than this compound).

- Acidity : Higher acidity (pKa ~6–7) due to electron-deficient sulfur atoms and lack of aromatic stabilization.

- Solubility : More polar and water-soluble compared to this compound.

- Applications : Used in vulcanization and as a precursor for metal-sulfur clusters .

(2-Fluorophenyl)methanethiol (C₇H₇FS)

- Structure: A monocyclic thiol with a fluorine substituent on the phenyl ring.

- Properties: Molecular Weight: 142.19 g/mol. Acidity: Fluorine’s electron-withdrawing effect enhances acidity (pKa ~8–9) compared to non-fluorinated analogs. Reactivity: The fluorine atom directs electrophilic substitutions to specific positions on the ring.

- Applications : Research applications in medicinal chemistry and as a building block for fluorinated polymers .

Methanethiol, (diphenylphosphinyl) (C₁₃H₁₃PS)

- Structure : Diphenylphosphinyl group replaces one hydrogen on the methane-thiol backbone.

- Properties :

- Molecular Weight : 232.28 g/mol.

- Coordination Chemistry : The phosphinyl group enables chelation with transition metals, unlike this compound.

- Stability : Higher thermal stability due to phosphorus hybridization.

- Applications: Used in catalytic systems and as a ligand in organometallic synthesis .

(2-Chlorophenyl)(diphenyl)methanol (C₁₉H₁₅ClO)

- Structure: Diphenylmethanol core with a chlorophenyl substituent.

- Properties :

- Molecular Weight : 294.78 g/mol.

- Reactivity : The hydroxyl group enables esterification or etherification, contrasting with the thiol’s nucleophilic reactivity.

- Applications : Intermediate in pharmaceuticals and materials science, particularly in synthesizing chiral catalysts .

Comparative Data Table

| Property | This compound | Methanedithiol | (2-Fluorophenyl)methanethiol | Methanethiol, (diphenylphosphinyl) |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₁₂S | CH₄S₂ | C₇H₇FS | C₁₃H₁₃PS |

| Molecular Weight (g/mol) | ~200.23 | 96.17 | 142.19 | 232.28 |

| Functional Groups | Thiol (-SH) | Two thiols (-SH) | Thiol (-SH), Fluorophenyl | Thiol (-SH), Phosphinyl (P=O) |

| Acidity (pKa) | ~10–11 (estimated) | 6–7 | 8–9 | Not reported |

| Solubility | Low in water, high in organics | High in polar solvents | Moderate in organics | Soluble in polar aprotic solvents |

| Key Applications | Organic synthesis, ligands | Vulcanization, metal clusters | Fluorinated polymers, drug discovery | Catalysis, organometallics |

Research Findings and Implications

- Structural Influence on Reactivity : The diphenylmethane scaffold in this compound provides steric bulk and aromatic conjugation, reducing its acidity compared to smaller thiols like methanedithiol .

- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine in (2-Fluorophenyl)methanethiol) significantly lower pKa values, enhancing nucleophilicity .

- Hybridization with Heteroatoms : The diphenylphosphinyl derivative’s phosphorus center enables unique coordination behavior, absent in this compound .

Biological Activity

Diphenylmethanethiol, also known as phenylmethanethiol (PMT), is a sulfur-containing organic compound that has garnered attention for its biological activities, particularly in the context of sensory properties in food and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its chemical properties, synthesis, and various biological effects supported by diverse research findings.

This compound is characterized by its thiol functional group (-SH) attached to a diphenylmethane backbone. Its molecular formula is , and it has a molecular weight of approximately 212.30 g/mol. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving phenyl halides and thiols.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage.

- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of antimicrobial agents.

- Sensory Properties in Food : this compound is notably associated with 'struck-match' aromas in wine, particularly Chardonnay. Its presence contributes to the complex sensory profile of certain wines, influencing consumer preferences and acceptance.

Antioxidant Activity

A study evaluating the antioxidant capacity of this compound revealed that it significantly inhibits lipid peroxidation in brain homogenates. The compound was found to be more effective than several known antioxidants at comparable concentrations .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria were determined to be as low as 16 μg/mL, indicating strong antimicrobial potential .

Sensory Analysis in Wine

Research on the sensory properties of this compound in wine has demonstrated its role in creating specific aromas associated with flintiness. A study involving consumer preference indicated that while some consumers favored wines with higher concentrations of this compound, others found it less appealing . This duality highlights the importance of this compound's concentration in determining overall wine quality and consumer acceptance.

Data Summary

Case Studies

- Wine Aroma Studies : A comprehensive analysis of Chardonnay wines revealed that this compound contributes significantly to the 'struck-match' aroma profile. This study included sensory evaluations with consumer panels, highlighting the compound's impact on wine quality perception .

- Antioxidant Research : In a controlled laboratory setting, this compound was tested for its ability to protect neuronal cells from oxidative damage. Results indicated a marked decrease in oxidative stress markers when treated with this compound, suggesting potential therapeutic applications in neuroprotection .

Q & A

Q. What are the common synthetic routes for diphenylmethanethiol, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or thiolation reactions. For example, it can be generated from α-bromo acids using protected thiol nucleophiles like 1,1-diphenylmethanethiol, followed by deprotection . Optimization involves adjusting reaction temperature (e.g., reflux in acetone), base selection (e.g., K₂CO₃), and stoichiometric ratios of reagents to maximize yield . Solvent choice (e.g., polar aprotic solvents) and catalyst presence (e.g., Lawesson’s reagent derivatives) are critical for minimizing side products .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key techniques include:

- ¹H/³¹P NMR : To confirm molecular structure and monitor reaction progress. For instance, a doublet at 5.79 ppm (¹H NMR) and a ³¹P NMR signal at 78.2 ppm are diagnostic for thiophosphonate derivatives .

- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for bis(diphenylmethyl) phenyltrithiophosphonate analogs .

- Mass spectrometry : Validates molecular weight (Exact Mass: 200.066) and fragmentation patterns .

Q. How is this compound purified, and what solvents are optimal for recrystallization?

Purification often involves chromatographic separation (e.g., silica gel chromatography) to isolate less polar fractions of this compound from byproducts. Recrystallization is performed using solvents like hexane or ethyl acetate, which balance solubility and volatility. Purity is confirmed via melting point analysis (if applicable) and HPLC .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in organocatalytic reactions?

The electron-rich diphenylmethyl group enhances nucleophilicity at the sulfur atom, facilitating thiol-disulfide exchange or Michael addition reactions. Substituent effects (e.g., electron-withdrawing groups on aromatic rings) can modulate reactivity, as seen in analogs like benzhydrylsulfa derivatives . Computational studies (DFT) are recommended to predict regioselectivity in complex systems.

Q. What analytical challenges arise in detecting this compound in complex matrices, and how are they resolved?

Challenges include low volatility (Boiling Point: 310.2°C) and interference from sulfur-containing compounds. Solutions:

Q. How can contradictions in reported synthetic yields of this compound derivatives be resolved?

Yield discrepancies often stem from:

- Reagent purity : Impure Lawesson’s reagent derivatives can reduce efficiency .

- Moisture sensitivity : Thiol intermediates are prone to oxidation; inert atmospheres (N₂/Ar) and dry solvents are essential .

- Kinetic vs. thermodynamic control : Reaction monitoring (e.g., in-situ IR) helps identify optimal quenching times .

Q. What computational methods are suitable for modeling this compound’s interactions in supramolecular systems?

Molecular dynamics (MD) simulations and docking studies are effective for probing host-guest interactions. Parameters include:

- Force fields : OPLS-AA for sulfur-containing systems.

- Solvation models : Implicit solvents (e.g., water, chloroform) to mimic experimental conditions.

- Binding free energy calculations : MM-PBSA/GBSA to quantify interaction strengths with receptors .

Methodological Considerations

- Data Interpretation : Always cross-validate spectral data (NMR, MS) with synthetic protocols to rule out artifacts .

- Safety : Use fume hoods and personal protective equipment (PPE) due to thiols’ volatility and odor .

- Ethical Reporting : Disclose raw data in appendices for reproducibility, as per guidelines for scientific manuscripts .

For structural analogs (e.g., benzhydrol) or regulatory data, consult CAS Common Chemistry (CAS 4237-48-3) and PubChem (CID 200.299) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.